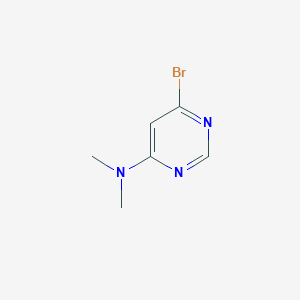

6-Bromo-N,N-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPGIRUNMNOEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Scaffolds in Modern Organic Synthesis and Chemical Research

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic aromatic compound that plays a critical role in numerous biological processes. ingentaconnect.comchemicalbook.com Its most notable natural occurrence is as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA. ingentaconnect.comchemicalbook.com This biological ubiquity has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netbohrium.com

The versatility of the pyrimidine scaffold has led to its incorporation into a vast array of therapeutic agents with diverse pharmacological activities. mdpi.comresearchgate.net Researchers have successfully developed pyrimidine derivatives that exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. researchgate.netmdpi.com The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and pharmacokinetic profile. bohrium.com The development of synthetic methodologies, such as the Biginelli reaction, provides efficient pathways to a wide range of pyrimidine-based compounds for screening and drug development. mdpi.comwikipedia.org This synthetic accessibility, combined with its proven track record in approved drugs, ensures that the pyrimidine framework remains a central focus of research in the quest for new and more effective therapeutic agents. researchgate.net

Contextualization of Halogenated Pyrimidines in Synthetic Methodologies

Halogenated pyrimidines are exceptionally valuable intermediates in organic synthesis. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgacs.org The introduction of a halogen atom, such as bromine, further enhances this electron deficiency, making the ring more susceptible to nucleophilic aromatic substitution reactions. wikipedia.org This property allows for the displacement of the halogen by a variety of nucleophiles, providing a direct route to functionalized pyrimidines.

Moreover, the halogen atom serves as a versatile "handle" for carbon-carbon bond formation, most notably through transition metal-catalyzed cross-coupling reactions. acs.org The Suzuki coupling, for instance, has been effectively employed with bromo- and chloropyrimidines to synthesize C-aryl pyrimidine derivatives, which are otherwise challenging to prepare. acs.org The reactivity of the halogen is position-dependent; studies on polyhalogenated pyrimidines have shown a clear order of reactivity, often with the halogens at the 4- and 6-positions being more reactive than one at the 2-position. acs.org This differential reactivity enables selective and sequential functionalization, a powerful strategy for building molecular complexity. The bromo substituent, in particular, offers a good balance of reactivity and stability, making brominated pyrimidines like 6-Bromo-N,N-dimethylpyrimidin-4-amine key building blocks in synthetic chemistry.

Research Rationale for 6 Bromo N,n Dimethylpyrimidin 4 Amine

De Novo Synthesis Strategies for Pyrimidine Cores

The fundamental approach to constructing the pyrimidine scaffold from acyclic precursors is known as de novo synthesis. This strategy is highly valuable as it allows for the introduction of desired functional groups at specific positions on the pyrimidine ring from the outset.

Cyclization Reactions in Pyrimidine Annulation

The classical and most common method for pyrimidine ring synthesis involves the condensation and subsequent cyclization of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. While specific examples leading directly to this compound are not extensively detailed in the literature, the general principle involves selecting appropriate precursors that already contain the necessary bromine and dimethylamino functionalities.

The biosynthesis of pyrimidines in nature, known as the de novo synthesis pathway, provides a conceptual framework. This pathway begins with simple molecules like bicarbonate and ammonia (B1221849) to form uridine-5'-monophosphate (UMP) through a series of enzymatic steps. nih.govnih.gov Key enzymes in this process include carbamoyl (B1232498) phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase, which catalyze the initial cyclization steps. nih.gov While not a direct laboratory method for the target compound, this biological pathway illustrates the fundamental principle of building the pyrimidine ring from non-cyclic precursors.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly attractive for generating libraries of substituted pyrimidines. nih.govnih.gov

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of highly substituted pyrimidines. nih.gov Although a direct synthesis of this compound via an MCR has not been specifically reported, this methodology offers a versatile platform for accessing a wide range of substituted pyrimidines by carefully selecting the appropriate starting materials. The development of such MCRs is a significant advancement in the sustainable synthesis of these important heterocyclic compounds. nih.gov

Post-Synthetic Functionalization of Pyrimidine Rings

An alternative and often more practical approach to obtaining this compound involves the modification of an existing pyrimidine ring. This strategy allows for the late-stage introduction of key functional groups.

Halogenation Procedures at the Pyrimidine Core

The introduction of a bromine atom at the C6 position of a pyrimidine ring is a key step in the synthesis of the target compound. The halogenation of pyrimidines is influenced by the electronic nature of the ring and the substituents already present. For 2-aminopyrimidines, direct halogenation can be achieved using agents like bromine or chlorine in an aqueous solution. google.com The presence of an activating amino group can direct the halogenation to specific positions.

While direct bromination of N,N-dimethylpyrimidin-4-amine at the C6 position is a plausible route, the regioselectivity can be a challenge. The presence of the dimethylamino group at the C4 position will influence the reactivity of the ring towards electrophilic substitution.

A common strategy for the synthesis of halopyrimidines involves the use of a starting material that is already halogenated, such as a dihalopyrimidine. For instance, the reaction of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) with amines demonstrates the differential reactivity of halogen atoms at different positions, which can be exploited for selective substitution. researchgate.net

Amination and Alkylation of Pyrimidine Rings

The introduction of the N,N-dimethylamino group is another critical transformation. This can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyrimidine ring.

A common precursor for such reactions is a dihalopyrimidine, for example, a dibromopyrimidine. The reaction of 2,6-dibromopyridine (B144722) with various amines has been shown to proceed with high selectivity under copper catalysis, yielding 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, where a dibromopyrimidine is selectively aminated with dimethylamine.

Alternatively, one could start with a pre-existing amino group and perform a subsequent alkylation. For instance, starting with 4-amino-6-bromopyrimidine, the amino group can be dimethylated.

Catalytic Systems in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of pyrimidines and their derivatives is no exception, with various catalytic systems being employed for both de novo synthesis and post-synthetic functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. researchgate.netnih.gov These reactions are widely used for the synthesis of arylamines and can be applied to the amination of halopyrimidines. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

Copper-catalyzed C-N cross-coupling reactions also offer a valuable alternative for the amination of aryl halides, including halopyrimidines. researchgate.netnih.gov These reactions can be particularly useful for the coupling of sterically hindered partners. nih.gov

In the context of de novo synthesis, iridium-based pincer complexes have been shown to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. nih.gov These catalytic systems promote sustainable and atom-economical routes to highly substituted pyrimidines.

The selection of the appropriate catalytic system is therefore a critical consideration in the design of an efficient and selective synthesis of this compound and its analogs.

Transition Metal-Catalyzed Methods

Transition metal catalysis has become an indispensable tool in the synthesis of nitrogen-containing heterocycles, including pyrimidines. mdpi.com These methods offer high efficiency and selectivity in the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the pyrimidine core and introducing various substituents. mdpi.com A recent review highlights the growing importance of transition metal-catalyzed reactions for the synthesis of pyrimidines, covering literature from 2017-2023. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly prominent. For instance, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl groups at the 6-position of a pre-functionalized pyrimidine ring. Similarly, the Buchwald-Hartwig amination allows for the direct formation of the N,N-dimethylamino group at the 4-position. The versatility of these reactions allows for the synthesis of a wide array of 6-substituted-4-aminopyrimidine derivatives.

Copper-catalyzed reactions also play a significant role. A practical and efficient protocol for the synthesis of 6-substituted 2-bromopyridine compounds has been developed using a selective copper-catalyzed C-N bond-forming reaction, demonstrating the potential for similar applications in pyrimidine synthesis. researchgate.net

The table below summarizes key findings from various studies on transition metal-catalyzed synthesis of pyrimidine analogs.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Palladium(0) complexes | Halogenated pyrimidines, boronic acids | Aryl- or heteroaryl-substituted pyrimidines | High yields, broad substrate scope |

| Palladium/phosphine ligands | Halogenated pyrimidines, amines | Aminopyrimidine derivatives | Efficient C-N bond formation |

| Copper(I) salts | Dihalopyrimidines, amines | Mono- or di-aminopyrimidines | Good selectivity, cost-effective |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comeurekaselect.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines.

Several studies have reported the successful application of microwave irradiation in the synthesis of various pyrimidine derivatives. researchgate.netresearchgate.net For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be significantly expedited under microwave conditions to produce dihydropyrimidines, which can be further functionalized. foliamedica.bg The use of microwave heating can also enhance the efficiency of transition metal-catalyzed reactions.

The benefits of microwave-assisted synthesis in the context of pyrimidine chemistry are highlighted in the following table.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Biginelli Condensation | Several hours | 5-15 minutes | Often significant |

| Suzuki Coupling | 8-24 hours | 10-30 minutes | Moderate to significant |

| Amination Reactions | 12-48 hours | 20-60 minutes | Often significant |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as environmentally friendly solvents and catalysts in organic synthesis. researchgate.netacs.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents.

In the synthesis of pyrimidines, ionic liquids can act as both the solvent and a catalyst, facilitating reactions and often simplifying product isolation. For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved using a Biginelli-type reaction in an ionic liquid under microwave irradiation. nih.gov This method proved to be highly efficient, and the ionic liquid was recyclable for up to five consecutive cycles. nih.gov

The use of ionic liquids can also influence the regioselectivity and stereoselectivity of reactions. The choice of the cation and anion of the ionic liquid can be tailored to optimize a specific transformation. nih.govmdpi.com

Scalable Synthetic Approaches for this compound Derivatives

The development of scalable synthetic routes is crucial for the practical application of this compound and its derivatives in areas such as pharmaceuticals and materials science. A scalable synthesis must be efficient, cost-effective, and safe to perform on a large scale.

One approach to achieving scalability is through the optimization of existing methods, such as transition metal-catalyzed couplings or microwave-assisted reactions, for large-scale production. This may involve the use of flow chemistry, where reactants are continuously passed through a reactor, allowing for better control over reaction parameters and increased throughput.

Another key aspect of scalable synthesis is the availability and cost of starting materials. For example, a practical, scalable synthetic route has been described for the construction of a diverse array of 4-substituted 5-bromo-6-methylpyrimidine monomers, which are valuable building blocks for more complex molecules. researchgate.net The development of efficient methods for the synthesis of key intermediates is therefore a critical step towards the scalable production of the final target compounds.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Position

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. In this compound, the bromine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the anionic intermediate, a role fulfilled by the ring nitrogen atoms in this case. libretexts.org

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of substituted pyrimidines. Common nucleophiles include amines, alkoxides, and thiolates. The reaction conditions for SNAr on related halopyrimidines often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. Nucleophilic aromatic substitutions are commonplace and important in medicinal and agrochemistry. nih.gov

| Nucleophile Type | Example Nucleophile | Potential Product | Typical Conditions |

|---|---|---|---|

| Nitrogen Nucleophile | Aniline | N,N-dimethyl-N'-phenylpyrimidine-4,6-diamine | Heat in a polar solvent (e.g., DMF, EtOH) |

| Oxygen Nucleophile | Sodium Methoxide | 6-Methoxy-N,N-dimethylpyrimidin-4-amine | Heat in corresponding alcohol (e.g., Methanol) |

| Sulfur Nucleophile | Sodium Thiophenoxide | N,N-dimethyl-6-(phenylthio)pyrimidin-4-amine | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) |

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. snnu.edu.cnnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials. nih.gov

In the context of this compound, the C6-Br bond can readily participate in Suzuki-Miyaura coupling. The reaction typically involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Palladium(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A variety of aryl, heteroaryl, and vinyl boronic acids can be coupled, providing access to a broad scope of 6-substituted pyrimidine derivatives. rsc.org

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or XPhosPdG2 | Catalyzes the C-C bond formation rsc.org |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |

Magnesium-Mediated (Grignard) Reactions

Grignard reactions offer another pathway for C-C bond formation. wikipedia.org This can be approached in two ways: formation of a pyrimidinyl Grignard reagent or reaction of the bromopyrimidine with an external Grignard reagent.

Formation of a Pyrimidinyl Grignard Reagent: The direct reaction of this compound with magnesium metal to form the corresponding Grignard reagent (a pyrimidinylmagnesium bromide) can be challenging. The presence of the electron-rich amino group and the acidic protons on the pyrimidine ring can interfere with the reaction. However, studies on other bromopyridines and bromopyrimidines have shown that such reagents can be formed, often using techniques like halogen-metal exchange or with the aid of an auxiliary reagent like ethyl bromide. researchgate.netresearchgate.net

Reaction with an External Grignard Reagent: It is also possible for this compound to react with an external Grignard reagent (e.g., Phenylmagnesium bromide). In this scenario, the reaction can proceed as a cross-coupling, where the alkyl or aryl group from the Grignard reagent displaces the bromine atom. This type of reaction sometimes requires a catalyst, such as cobalt(II) chloride, to achieve good yields, as direct substitution can be slow. rsc.org Recent research has also demonstrated that radical coupling reactions between bromopyridines and Grignard reagents can be promoted by purple light, offering a transition-metal-free alternative. organic-chemistry.org

Silicon-Mediated (Hiyama) Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilane. organic-chemistry.orgwikipedia.org This method is an attractive alternative to other cross-coupling reactions due to the low toxicity, stability, and ease of handling of organosilicon reagents. organic-chemistry.org

The reaction requires a palladium catalyst and an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates the crucial transmetalation step in the catalytic cycle. organic-chemistry.org More recent developments, such as the Hiyama-Denmark coupling, utilize organosilanols and can proceed in the absence of a fluoride activator. organic-chemistry.org this compound is a suitable substrate for Hiyama coupling, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups depending on the organosilane used. mdpi.com

Reactivity of the Dimethylamine Moiety

The N,N-dimethylamine group at the C4 position is a strong electron-donating group through resonance. Its primary role is to modulate the electronic properties of the pyrimidine ring. By donating electron density, it increases the nucleophilicity of the ring system, particularly at the C5 position, making it more susceptible to electrophilic attack compared to an unsubstituted pyrimidine. csu.edu.aucsu.edu.au

Conversely, this electron donation can slightly decrease the electrophilicity of the C2 and C6 positions, potentially slowing the rate of nucleophilic aromatic substitution compared to a pyrimidine with only electron-withdrawing groups. nih.gov However, the inherent π-deficiency of the pyrimidine ring and the presence of the C6-bromo group ensure that SNAr and cross-coupling reactions remain highly favorable at that position.

The dimethylamino group itself is generally stable and unreactive under the conditions typically employed for SNAr and cross-coupling reactions. The carbon-nitrogen bond is strong, and the dimethylamide anion is a poor leaving group. Therefore, it does not typically participate directly in substitution reactions but rather acts as a directing and activating/deactivating group. Studies on related dimethylamino-substituted pyridines and pyrimidines show that the group's conformation relative to the ring can be influenced by adjacent substituents, which in turn affects the electronic properties of the molecule. rsc.org

Pyrimidine Ring Electrophilicity and Nucleophilicity

The pyrimidine ring is classified as a π-deficient heterocycle. The two nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density on the ring carbons. This makes the pyrimidine ring generally unreactive towards electrophilic aromatic substitution (EAS). researchgate.net Such reactions, if they occur, require harsh conditions and the presence of strong electron-donating (activating) groups on the ring. researchgate.net

In this compound, the electronic landscape is a balance of competing effects:

Electrophilicity: The C2 and C6 positions are the most electron-deficient (electrophilic) due to their proximity to the ring nitrogens. The bromine atom at C6 further enhances the electrophilicity of this position. This makes C6 the primary site for nucleophilic attack and cross-coupling reactions. nih.gov

This push-pull electronic system—with an electron-donating group at C4 and an electron-withdrawing/leaving group at C6—makes this compound a highly polarized and synthetically versatile building block.

Advanced Mechanistic Studies on Pyrimidine Derivatives

While detailed mechanistic studies focusing specifically on this compound are not extensively available in published literature, the broader class of pyrimidine derivatives has been the subject of advanced mechanistic investigations. The principles derived from these studies offer significant insights into the potential reactivity and reaction pathways of this compound. Pyrimidines are a cornerstone of heterocyclic chemistry, and understanding their reaction mechanisms is crucial for the synthesis of novel compounds. growingscience.comgsconlinepress.com Mechanistic investigations often propose plausible pathways for the formation of various substituted pyrimidines. organic-chemistry.org

Radical cascade reactions represent a powerful strategy in organic synthesis for the rapid construction of complex molecular architectures from simple precursors. These reactions proceed through a sequence of intramolecular or intermolecular radical additions, cyclizations, and other termination or propagation steps. In the context of heterocyclic chemistry, photoredox catalysis has emerged as a mild and efficient method for initiating such cascades. nih.gov

Recent research has demonstrated the utility of radical cascade annulations for synthesizing diverse cyclic frameworks. nih.govnih.gov For instance, organophotoredox-catalyzed divergent radical cascade annulations of 1,6-enynes have been developed to produce a variety of complex fused polycyclic compounds under metal-free conditions. nih.gov This process involves the generation of a vinyl radical intermediate through the addition of a pyridine N-oxy radical to a carbon-carbon triple bond, which then triggers the cascade. nih.gov Although examples directly involving this compound are not prominent, the pyrimidine scaffold is amenable to radical transformations. The bromo-substituent on the ring could potentially serve as a handle for initiating radical processes or as a site for radical trapping.

Another relevant advancement is the development of cascade reactions involving radical 1,2-nitrogen shifts, enabled by cooperative catalysis. chemrxiv.org Such methodologies allow for the transformation of α-amino acid esters into β-amino acid derivatives through a sequence involving a radical 1,2-N-shift and subsequent functionalization. chemrxiv.org These studies highlight the potential for pyrimidine derivatives containing amine functionalities to undergo complex rearrangements under radical conditions.

| Cascade Type | Initiation Method | Key Intermediates | Resulting Structures | Reference |

|---|---|---|---|---|

| (4+2) Radical Annulation | Organo-photoredox Catalysis | Benzylic Radicals | Chroman Derivatives | nih.gov |

| Divergent Annulation of 1,6-Enynes | Organo-photoredox Catalysis | β-Oxyvinyl Radicals | Fused Polycyclic Systems | nih.gov |

| 1,2-N-Shift/C-H Coupling | Cooperative Ni/Diboron Catalysis | C(sp3)-centered Radicals | β-Amino Acid Esters | chemrxiv.org |

Electron transfer (ET) and charge transfer (CT) are fundamental processes that govern the reactivity and photophysical properties of many organic molecules. In molecules containing both electron-donating and electron-accepting moieties, intramolecular charge transfer (ICT) can occur upon electronic excitation. The this compound molecule possesses an electron-donating N,N-dimethylamino group and an electron-withdrawing bromo-substituted pyrimidine ring, making it a candidate for exhibiting ICT characteristics.

Studies on related "push-pull" systems, such as 4-dimethylamino-4'-nitrostilbene, have utilized theoretical methods to investigate their electronic structure and the effect of external stimuli on their absorption and emission spectra. researchgate.net These investigations help in understanding the nature of the excited states and the charge redistribution that occurs upon photoexcitation. researchgate.net

Similarly, research on 6-aminocoumarin, which also contains donor (amino) and acceptor (carbonyl) groups, has explored the deactivation of its ICT excited state through interactions like hydrogen bonding. mdpi.com In such systems, the amino group acts as a donor and can form hydrogen bonds with solvent molecules, influencing the nonradiative deactivation pathways. mdpi.com For this compound, the N,N-dimethylamino group serves as the electron donor, while the pyrimidine ring, particularly with the electron-withdrawing bromine atom, acts as the acceptor. The efficiency of ICT would be influenced by the electronic coupling between these two groups and the polarity of the surrounding medium.

| Component | Function | Example Group | Influence on Charge Transfer |

|---|---|---|---|

| Substituent at C4 | Electron Donor | -N(CH₃)₂ | Initiates charge separation by "pushing" electron density to the ring. |

| Pyrimidine Ring | Acceptor Core | Pyrimidine moiety | Acts as an electron-deficient system that accepts electron density. |

| Substituent at C6 | Electron Acceptor | -Br | Enhances the acceptor strength of the ring through inductive effects. |

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely used methods to study the ground and excited states of organic compounds. researchgate.net

For pyrimidine derivatives, computational studies can be applied to:

Model Reaction Pathways: Elucidate the step-by-step mechanism of reactions such as nucleophilic aromatic substitution (SNAr), which is a common reaction for halo-pyrimidines. nih.gov Computational modeling can identify transition states, calculate activation energies, and predict product regioselectivity.

Investigate Electronic Structure: Analyze the molecular orbitals and electronic transitions to rationalize the absorption and emission properties of pyrimidine-based dyes and probes, particularly those involving charge transfer processes. researchgate.net

Study Enzyme-Substrate Interactions: In a biochemical context, computational methods are used to understand how pyrimidine derivatives bind to and are processed by enzymes, as seen in studies of pyrimidine metabolism. nih.gov

For example, theoretical investigations into push-pull emitters have successfully rationalized experimental observations on how protonation can tune absorption and emission spectra by altering the electronic structure and charge distribution within the molecule. researchgate.net Applying these methods to this compound could provide a detailed understanding of its reaction dynamics, predict its behavior in novel synthetic transformations, and guide the design of new functional materials or biologically active compounds.

| Computational Method | Information Obtained | Application to Pyrimidine Derivatives | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometries, reaction energies, transition state structures | Elucidation of reaction mechanisms (e.g., SNAr), prediction of reactivity | researchgate.net |

| Time-Dependent DFT (TDDFT) | Excited-state energies, absorption and emission spectra | Understanding photophysical properties, rationalizing color in dyes | researchgate.net |

| Molecular Docking/Dynamics | Binding modes, interaction energies with biomacromolecules | Modeling interactions with enzymes, guiding drug design | nih.gov |

Applications of 6 Bromo N,n Dimethylpyrimidin 4 Amine in Advanced Organic Synthesis

Role as a Key Heterocyclic Building Block

Heterocyclic compounds are the most diverse and extensive family of organic molecules, forming the basis for a vast array of natural products, pharmaceuticals, and synthetic materials. sigmaaldrich.comsrdorganics.com These "building blocks" are commercially available or readily synthesizable molecules that chemists use to construct more complex structures. sigmaaldrich.comsrdorganics.com 6-Bromo-N,N-dimethylpyrimidin-4-amine is a prime example of such a building block. Its utility stems from the distinct reactivity of its substituent groups. The bromine atom at the C6 position is a key functional handle, susceptible to displacement by various nucleophiles or participation in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon, nitrogen, oxygen, or sulfur-based substituents. Concurrently, the dimethylamino group at the C4 position and the intrinsic nitrogen atoms of the pyrimidine (B1678525) ring influence the electronic properties of the molecule and can serve as sites for further chemical modification or coordination.

Synthesis of Complex Pyrimidine-Fused Systems

The strategic functionalization of this compound enables its use in cyclization reactions to form polycyclic heteroaromatic systems. These fused rings are of significant interest due to their prevalence in pharmacologically active molecules.

The synthesis of pyrimido[4,5-d]pyrimidines often involves the construction of a new pyrimidine ring onto an existing one. A common strategy begins with a 4-aminopyrimidine (B60600) derivative, which is elaborated to build the fused system. mdpi.com For instance, the reaction of 4-aminopyrimidine-5-carbonitriles with reagents like triethyl orthoformate can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com While specific examples starting directly from this compound are not extensively detailed, its structure is analogous to the necessary precursors. The bromo group could be substituted or transformed into a cyano or carboxamide group, which are common functionalities used in these cyclization reactions. rsc.org

Similarly, pyrimido[5,4-d]pyrimidines can be synthesized from appropriately substituted pyrimidine precursors. nih.gov Synthetic routes often employ intramolecular cyclization or condensation reactions to form the second heterocyclic ring. researchgate.net The versatility of the starting pyrimidine allows for the creation of a diverse library of substituted pyrimido[5,4-d]pyrimidine (B1612823) derivatives. nih.gov

Table 1: Synthetic Approaches to Pyrimidine-Fused Systems

| Fused System | Precursor Type | Common Reagents for Cyclization | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidine-5-carbonitrile | Triethyl orthoesters, Formamide | mdpi.com |

| Pyrimido[4,5-d]pyrimidine | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea (B33335) | rsc.org |

| Pyrimido[5,4-d]pyrimidine | 6-Cyanopurine | Hydrazine | nih.gov |

| Pyrimido[5,4-d]pyrimidine | Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | Alkylation, Nitration, Reduction, Cyclization | rsc.org |

The thieno[2,3-d]pyrimidine (B153573) scaffold is another important heterocyclic system with applications in medicinal chemistry. scielo.br The synthesis of these compounds can be achieved through various routes, often involving the cyclocondensation of a 2-aminothiophene-3-carbonitrile (B183302) with reagents that provide the necessary atoms for the pyrimidine ring. researchgate.net Alternatively, a pre-functionalized pyrimidine can be used to construct the fused thiophene (B33073) ring. For a precursor like this compound, a synthetic strategy could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce a thiophene moiety at the C6 position, followed by an intramolecular cyclization to form the fused system. Another approach is the nucleophilic substitution of the 4-chloro analogues with various amines to produce a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov

Table 2: Selected Methods for Thieno[2,3-d]pyrimidine Synthesis

| Starting Material | Key Reaction Type | Description | Reference |

|---|---|---|---|

| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Base-catalyzed cyclocondensation | Reaction with aryl nitriles to form the pyrimidine ring. | researchgate.net |

| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Chlorination and Nucleophilic Substitution | Conversion to 4-chlorothieno[2,3-d]pyrimidines, followed by reaction with amines. | nih.gov |

| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | Dimroth Rearrangement | Multi-step synthesis involving amination and subsequent condensation with anilines. | scielo.br |

The reactivity of the pyrimidine core extends to the synthesis of a wide variety of other fused nitrogen-containing heterocycles. Depending on the reaction partners and conditions, pyrimidine derivatives can be transformed into systems such as pyrimido[1,6-a]pyrimidines, pyrimido[6,1-b]quinazolines, and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. mdpi.comnih.gov For example, the reaction of fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones with primary amines can lead to rearranged products via a Dimroth-type rearrangement, showcasing the complex chemical transformations that these scaffolds can undergo. nih.gov These syntheses underscore the role of substituted pyrimidines as versatile platforms for generating diverse and complex heterocyclic structures.

Precursor for Advanced Organic Materials

The electronic properties of N-heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The pyrimidine ring is electron-deficient, a property that can be tuned by the introduction of electron-donating or electron-withdrawing groups. The this compound scaffold, with its electron-donating amino group and the versatile bromo-substituent, is a promising precursor for such materials. Through cross-coupling reactions, π-conjugated systems can be attached at the C6 position, leading to molecules with tailored photophysical and electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors.

Table 3: Potential Applications of Pyrimidine Derivatives in Materials Science

| Material Type | Role of Pyrimidine Core | Potential Functionality |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport or host material | Facilitates charge transport and balances charge injection. |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | The electron-deficient nature aids in electron conduction. |

| Fluorescent Probes/Sensors | Core chromophore/fluorophore | The electronic structure can be designed to respond to specific analytes or environmental changes. |

| Dye-Sensitized Solar Cells (DSSCs) | Component of organic dye | Participates in light absorption and electron transfer processes. |

Ligand and Complex Synthesis Utilizing Pyrimidine Derivatives

The nitrogen atoms within the pyrimidine ring and in exocyclic amino groups possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.gov This property allows pyrimidine derivatives to function as ligands in coordination chemistry, forming stable metal complexes. jmchemsci.comjmchemsci.com this compound can act as a monodentate or bidentate ligand. Furthermore, the bromo group can be substituted with other donor groups (e.g., pyridine, imidazole, or thiol) to create polydentate ligands capable of forming intricate coordination polymers or metal-organic frameworks (MOFs). These metal complexes have potential applications in catalysis, sensing, and medicine.

Table 4: Ligand and Coordination Properties of Pyrimidine Derivatives

| Property | Description | Potential Metal Ions |

|---|---|---|

| Coordination Sites | Ring nitrogen atoms (N1, N3), exocyclic amino nitrogen. | Cu(II), Zn(II), Cd(II), Ag(I), Co(II) nih.govjmchemsci.com |

| Ligand Type | Can act as monodentate, bidentate, or be modified to become polydentate. | Transition metals, Lanthanides |

| Potential Applications | Homogeneous catalysis, chemical sensing, antimicrobial agents, luminescent materials. | Various |

Computational Chemistry and Quantum Mechanical Studies of 6 Bromo N,n Dimethylpyrimidin 4 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in molecules. The theory is founded on the principle that the energy of a system can be determined from its electron density. This approach is instrumental in exploring the fundamental properties of 6-Bromo-N,N-dimethylpyrimidin-4-amine.

The initial step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. DFT methods, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are commonly employed for this purpose. physchemres.org

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would reveal the planarity of the pyrimidine (B1678525) ring, the orientation of the dimethylamino group, and the precise spatial relationship of the bromine atom relative to the ring. These computed geometric parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the chosen theoretical model. nih.govnih.gov Studies on similar heterocyclic compounds have shown good agreement between DFT-calculated geometries and experimental results. nih.gov

Illustrative Optimized Geometrical Parameters: The following table presents typical bond lengths and angles that would be determined for this compound through DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-N(amine) | ~1.36 Å |

| C6-Br | ~1.90 Å | |

| N1-C2 | ~1.34 Å | |

| C4-C5 | ~1.42 Å | |

| Bond Angle | N3-C4-N(amine) | ~118° |

| C5-C6-Br | ~119° | |

| Dihedral Angle | C5-C4-N-C(methyl) | ~178° |

This is an interactive data table. You can sort and filter the data.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-H stretching, ring breathing, C-Br stretching) can be achieved. physchemres.org

It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental data. researchgate.net For this compound, this analysis would help in unequivocally identifying its characteristic vibrational signatures.

Illustrative Vibrational Frequency Assignments:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3150 | 3024 | Pyrimidine C-H stretch |

| ν(C-H) methyl | 3010 | 2890 | Dimethylamino C-H stretch |

| ν(C=N) | 1610 | 1546 | Pyrimidine ring stretch |

| ν(C-N) | 1380 | 1325 | Amine C-N stretch |

| ν(C-Br) | 650 | 624 | C-Br stretch |

This is an interactive data table. You can sort and filter the data.

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the energies of electronic excited states. nih.gov The results from TD-DFT calculations allow for the prediction of the molecule's UV-Visible absorption spectrum. researchgate.net

These calculations provide the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, this would identify the key electronic transitions responsible for its light absorption characteristics, which are often dominated by transitions involving the pyrimidine ring and the electron-donating dimethylamino group. researchgate.net

Illustrative TD-DFT Results:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.55 | 272 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.20 | 238 | 0.05 | HOMO → LUMO+1 (n→π*) |

This is an interactive data table. You can sort and filter the data.

Electronic Property Analysis

Beyond structure and spectra, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. edu.krd For this compound, the FMO analysis would map the distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich pyrimidine ring and the dimethylamino group, while the LUMO may be distributed across the pyrimidine ring.

Illustrative FMO Properties:

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This is an interactive data table. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comthaiscience.info The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring and a region of less negative or slightly positive potential near the hydrogen atoms and the bromine atom. physchemres.orgresearchgate.net This provides a clear, visual guide to the molecule's reactive sites. bhu.ac.in

Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions, closely resembling the familiar Lewis structure concept. wikipedia.orgwisc.edu This analysis provides quantitative insight into the charge distribution and the stabilizing effects of electron delocalization (hyperconjugation).

For this compound, an NBO analysis would elucidate the charge distribution and key donor-acceptor interactions. The nitrogen atoms of the pyrimidine ring and the exocyclic dimethylamino group are expected to be sites of high electron density, bearing negative natural atomic charges. Conversely, the carbon atoms, particularly C4 and C6 which are bonded to electronegative nitrogen and bromine atoms respectively, would carry partial positive charges.

Table 1: Predicted Major NBO Donor-Acceptor Interactions for this compound Note: E(2) values are illustrative and represent typical magnitudes for such interactions in similar molecular systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) of N(CH₃)₂ | π*(N1-C6) of Ring | > 40 | Strong π-conjugation |

| n(N) of N(CH₃)₂ | π*(C2-N3) of Ring | > 40 | Strong π-conjugation |

| n(N1) of Ring | σ*(C2-N3) of Ring | ~ 5-10 | Intramolecular stabilization |

| n(N3) of Ring | σ*(C2-N1) of Ring | ~ 5-10 | Intramolecular stabilization |

| n(Br) | σ*(C5-C6) of Ring | ~ 1-5 | Halogen-ring interaction |

Global Reactivity Indices (e.g., Electrophilicity Index, Chemical Potential)

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons (nucleophilicity).

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness, indicating higher stability and lower reactivity. mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons, acting as an electrophile. researchgate.netmdpi.com

In this compound, the electron-donating N,N-dimethylamino group is expected to raise the energy of the HOMO, while the electronegative bromine atom and the π-deficient pyrimidine ring will lower the energy of the LUMO. The interplay of these effects determines the HOMO-LUMO gap and, consequently, the global reactivity. The strong donor group suggests the molecule will have a relatively high HOMO energy and thus be a moderately good electron donor.

Table 2: Key Global Reactivity Indices and Their Formulas

| Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electronic charge. |

Reaction Site Prediction and Selectivity

Local Reactivity Descriptors (e.g., ALIE, Fukui Functions)

While global indices describe the molecule as a whole, local reactivity descriptors pinpoint the specific atoms or regions most likely to participate in a reaction. Fukui functions are among the most powerful tools for this purpose. wikipedia.orgscm.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f(r) : The Fukui function for electrophilic attack, which identifies nucleophilic sites. It is often approximated by the electron density of the HOMO. nih.gov

f+(r) : The Fukui function for nucleophilic attack, which identifies electrophilic sites. It is often approximated by the electron density of the LUMO. nih.gov

For this compound:

Nucleophilic Sites (for electrophilic attack) : The HOMO is expected to have significant density on the exocyclic nitrogen and the C5 position of the ring. The C5 carbon is the most likely site for electrophilic aromatic substitution, as it is least influenced by the electron-withdrawing ring nitrogens. wikipedia.org The ring nitrogens are also primary sites for protonation.

Electrophilic Sites (for nucleophilic attack) : The LUMO density is predicted to be highest on the ring carbons, particularly C2, C4, and C6. The C6 carbon, bonded to the good leaving group bromine, is a highly probable site for nucleophilic aromatic substitution. wikipedia.org

Table 3: Predicted Reactive Sites in this compound

| Reaction Type | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic Attack | C5, N1, N3 | High HOMO density; C5 is activated, N atoms are basic. |

| Nucleophilic Attack | C6, C4, C2 | High LUMO density; C6 has a good leaving group (Br). |

| Radical Attack | C5, C6 | Sites with mixed frontier orbital character. |

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Analysis

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.orgacs.org It is a direct measure of bond strength and is fundamental for predicting reaction mechanisms, particularly those involving radical pathways or thermal decomposition. A lower BDE signifies a weaker bond that is more easily cleaved.

In the structure of this compound, the C6-Br bond is anticipated to be the weakest covalent bond (excluding the methyl C-H bonds). The cleavage of this bond would result in a pyrimidinyl radical and a bromine radical. The aromatic C-N and C-C bonds within the pyrimidine ring are significantly stronger due to their partial double-bond character inherent to the aromatic system. RDF analysis, a tool typically used in molecular dynamics simulations, can provide insight into the average distances between atoms and the structural organization in condensed phases, but BDE is the more direct computational metric for single-molecule bond strength.

Table 4: Typical Bond Dissociation Energies for Bond Types Present in the Molecule Note: These are average values for similar chemical environments and serve as estimates.

| Bond | Typical BDE (kcal/mol) | Predicted Strength in Molecule |

|---|---|---|

| Aromatic C-Br | ~70-80 | Weakest (non C-H) |

| Aromatic C-N(Me₂) | ~85-95 | Strong |

| Ring C-N | >100 | Very Strong |

| Ring C-C | >100 | Very Strong |

| N-CH₃ | ~80-90 | Moderate |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties change in the presence of intense light, making them essential for technologies like optical switching and frequency conversion. rsc.orgrsc.org At the molecular level, a high NLO response is associated with a large change in dipole moment upon electronic excitation, which is often found in molecules with a "push-pull" architecture. Such molecules contain a strong electron-donating group connected to a strong electron-accepting group through a π-conjugated system. researchgate.net

This compound fits this molecular design perfectly. The N,N-dimethylamino group is a powerful electron donor (the "push"), and the π-deficient pyrimidine ring acts as the electron acceptor (the "pull"). This intramolecular charge transfer (ICT) character suggests that the molecule should possess significant NLO properties, characterized by a non-zero first hyperpolarizability (β). Computational DFT calculations are a standard method to predict these properties.

Table 5: Key Parameters in NLO Calculations

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | A measure of the static charge separation in the molecule. |

| Polarizability | α | The linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | The first nonlinear (quadratic) response to an external electric field. A large β value indicates a strong NLO response. |

Computational Modeling of Pyrimidine-Ligand Interactions (excluding biological applications)

Excluding biological contexts, the computational modeling of how this compound interacts with other molecules ("ligands") is highly relevant to fields like materials science, supramolecular chemistry, and crystal engineering. nih.govwikipedia.org These interactions are governed by non-covalent forces, which can be accurately modeled using quantum chemical methods.

The key interaction sites on the molecule are its hydrogen bond acceptors, the halogen bond donor, and the aromatic π-system.

Hydrogen Bonding : The lone pairs on the two ring nitrogen atoms (N1 and N3) can act as strong hydrogen bond acceptors, interacting with donor molecules like water, alcohols, or amides.

Halogen Bonding : The bromine atom at the C6 position is a potential halogen bond donor. The region of positive electrostatic potential on the outermost surface of the bromine (the σ-hole) can interact favorably with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms of another molecule).

π-π Stacking : The electron-deficient pyrimidine ring can engage in π-π stacking interactions with electron-rich aromatic rings, forming stable co-facial or offset arrangements in a crystal lattice or supramolecular assembly.

Computational modeling can predict the geometries and calculate the binding energies of dimers or larger clusters, providing fundamental insights into how these molecules self-assemble to form novel materials. wisc.edu

Table 6: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Donor Site on Molecule | Acceptor Site on Molecule | Potential Ligand Partner |

|---|---|---|---|

| Hydrogen Bond | - | N1, N3 | Water, Alcohols (H-bond donors) |

| Halogen Bond | C6-Br | - | Ethers, Carbonyls (Lewis bases) |

| π-π Stacking | - | Pyrimidine Ring | Benzene, Naphthalene (π-donors) |

Derivatization Strategies and Advanced Functionalization of 6 Bromo N,n Dimethylpyrimidin 4 Amine

Selective Functionalization at the Bromine Position

The bromine atom at the C6 position of 6-Bromo-N,N-dimethylpyrimidin-4-amine is the most prominent handle for chemical modification. Its reactivity is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Carbon-Carbon Bonds

The creation of C-C bonds at the C6 position is a cornerstone of derivatization, allowing for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl moieties. Two of the most powerful methods for this transformation are the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures or for attaching alkyl and vinyl groups. nih.govresearchgate.net It involves the palladium-catalyzed reaction of the bromopyrimidine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Electron-rich boronic acids, in particular, tend to produce good yields when coupled with halogenated pyrimidines. mdpi.com

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, dppf (often part of the catalyst complex) | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling: This reaction provides a direct route to synthesize 6-alkynyl-substituted pyrimidines by coupling the bromo-scaffold with a terminal alkyne. organic-chemistry.org The classic Sonogashira reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. nih.govscirp.org This method is instrumental in creating linear, rigid structures often found in materials science and medicinal chemistry. nih.gov Modern protocols have also been developed that are copper-free, mitigating issues related to catalyst toxicity and homocoupling of the alkyne. nih.gov

Interactive Data Table: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose |

| Catalyst | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | The primary palladium catalyst for the cross-coupling cycle. |

| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. |

| Base | Et₃N, DiPEA | Acts as a solvent and neutralizes the HBr byproduct. |

| Solvent | DMF, THF, Toluene | Provides the reaction medium. |

| Temperature | Room Temperature to 100 °C | Varies depending on the reactivity of the substrates. |

Introduction of Carbon-Heteroatom Bonds

The formation of bonds between the pyrimidine (B1678525) C6 carbon and heteroatoms like nitrogen and oxygen significantly expands the molecular diversity achievable from this scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It allows for the amination of aryl halides under relatively mild conditions, replacing harsher, classical methods. wikipedia.orglibretexts.org The reaction involves coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rug.nl This strategy is widely used in the synthesis of pharmaceuticals, where aryl amine moieties are common. wikipedia.org

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) or Palladium(II) precatalyst. |

| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. |

| Base | Cs₂CO₃, K₂CO₃, NaOt-Bu | Deprotonates the amine nucleophile. |

| Solvent | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvent. |

| Temperature | 80-110 °C | Typical reaction temperature range. |

Carbon-Oxygen Coupling: Similar to C-N bond formation, C-O bonds can be introduced at the C6 position through palladium-catalyzed coupling with alcohols or phenols. These reactions, often considered a variant of the Buchwald-Hartwig reaction, typically require a palladium catalyst, a specialized ligand like Xantphos, and a base such as potassium carbonate to proceed efficiently. beilstein-journals.org This method is valuable for accessing aryl ether derivatives.

Functionalization at Pyrimidine Ring Carbons (excluding bromine position)

Functionalizing the pyrimidine ring at positions other than C6 presents a greater challenge due to the lower intrinsic reactivity of C-H bonds compared to the C-Br bond. The primary strategy to achieve regioselectivity is through directed ortho-metalation (DoM). semanticscholar.org

In this approach, a substituent on the ring directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to deprotonate an adjacent carbon atom. clockss.org For 4-substituted pyrimidines, lithiation predominantly occurs at the C5 position. researchgate.net The N,N-dimethylamino group at the C4 position can act as a directing metalating group (DMG), coordinating with the lithium reagent and facilitating proton abstraction from the C5 position. The resulting 5-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new functional group at this site. researchgate.net This method provides a powerful tool for creating highly substituted pyrimidine derivatives that are not easily accessible through other means. semanticscholar.orgresearchgate.net

Chemical Modifications of the N,N-dimethylamino Group

While the N,N-dimethylamino group is generally stable, it can be chemically modified under specific conditions, most notably through N-demethylation. This transformation is crucial for generating a secondary amine (N-methylamino) or a primary amine (-NH₂), which can then be used for further derivatization.

Several methods exist for N-demethylation:

Reaction with Chloroformates: Reagents such as α-chloroethyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent treatment with methanol (B129727) cleaves the carbamate, yielding the demethylated secondary amine hydrochloride. nih.gov

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine, leading to a cyanamide (B42294) intermediate, which can then be hydrolyzed or reduced to furnish the secondary amine. nih.gov

Oxidative N-Demethylation: This process typically involves oxidation of the tertiary amine to an N-oxide intermediate using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide can then be treated with a reducing agent to yield the demethylated product. google.comnih.gov

These modifications allow for subsequent reactions such as acylation, alkylation, or further cross-coupling at the nitrogen atom, providing another avenue for structural diversification.

Strategic Incorporation into Complex Molecular Frameworks

This compound is a key building block in the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry. ed.ac.uk Its pyrimidine core is a privileged scaffold found in numerous pharmaceuticals, most notably as a hinge-binding motif in protein kinase inhibitors. arabjchem.orgnih.govresearchgate.net

In the synthesis of such inhibitors, the 6-bromo-substituent is often displaced via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce larger aryl or heteroaryl groups that occupy specific pockets within the kinase active site. ed.ac.uknih.gov The N,N-dimethylamino group at the C4 position often serves as a key pharmacophoric feature, participating in hydrogen bonding or other interactions with the target protein. The strategic use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced at the C6 position while maintaining the core pyrimidine structure. This modular approach is fundamental to modern drug discovery and highlights the importance of versatile building blocks like this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 6-Bromo-N,N-dimethylpyrimidin-4-amine

Research concerning this compound is primarily centered on its role as a versatile intermediate in organic synthesis. The existing literature highlights its utility in the construction of more complex pyrimidine (B1678525) derivatives, which are subsequently investigated for their biological activities. The presence of the bromine atom at the 6-position offers a reactive site for various cross-coupling reactions, while the dimethylamino group at the 4-position influences the electronic properties of the pyrimidine ring.

Current studies often involve the use of this compound in the development of compounds targeting a range of therapeutic areas. While dedicated studies on the standalone properties of this specific compound are not abundant, its frequent appearance in synthetic schemes underscores its importance as a foundational chemical entity. The primary focus remains on leveraging its chemical reactivity to generate libraries of novel compounds for further investigation.

Emerging Synthetic Challenges and Opportunities

A key challenge is the selective functionalization of the pyrimidine ring. For a molecule like this compound, achieving regioselective reactions at positions other than the bromine-substituted carbon can be complex. Future research will likely focus on the development of novel catalytic systems that allow for precise control over the site of modification, thereby expanding the synthetic utility of this and related pyrimidine building blocks.

Unexplored Reactivity Pathways and Mechanistic Questions

While the reactivity of the carbon-bromine bond in this compound is well-utilized in cross-coupling reactions, there remain unexplored avenues of its chemical behavior. The interplay between the electron-donating dimethylamino group and the electron-withdrawing pyrimidine ring, as well as the influence of the bromine atom, creates a unique electronic environment that could be exploited in novel transformations.

Further mechanistic studies are warranted to fully understand the reactivity of this compound. For instance, detailed investigations into its behavior under various reaction conditions could reveal new reaction pathways or unexpected product formations. Understanding the precise mechanisms of its reactions will enable chemists to better predict its behavior and design more effective synthetic strategies.

Potential for Novel Compound Class Development and Applications

The structural features of this compound make it an excellent starting point for the development of novel classes of compounds. By strategically modifying the pyrimidine core at the 6-position, a wide array of derivatives can be accessed. These new molecules could find applications in medicinal chemistry, materials science, and agrochemicals.

For example, the introduction of different aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions can lead to the generation of compounds with potential as kinase inhibitors or for other biological targets. Pyrimidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. gsconlinepress.com The development of new derivatives from this compound could lead to the discovery of novel therapeutic agents.

Integration of Advanced Computational and Experimental Methodologies for Pyrimidine Research

The synergy between computational and experimental chemistry offers a powerful approach to advancing pyrimidine research. irphouse.com Computational tools, such as Density Functional Theory (DFT), can be employed to predict the reactivity, spectroscopic properties, and potential biological activity of pyrimidine derivatives like this compound. researchgate.net These theoretical insights can guide experimental work, helping to rationalize observed outcomes and to design more effective experiments.

Molecular docking studies, for instance, can predict how novel compounds derived from this compound might interact with biological targets, thereby prioritizing synthetic efforts. irphouse.com The integration of high-throughput screening with computational modeling can accelerate the discovery of new pyrimidine-based molecules with desired properties. This combined approach will be crucial for unlocking the full potential of this important class of heterocyclic compounds.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-N,N-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a pyrimidine precursor. A common method involves using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile or dichloromethane) under controlled temperatures (0–25°C). For example, analogous brominations of pyrimidine derivatives achieved 70–85% yields when optimized for stoichiometry and reaction time . Catalysts such as palladium on carbon may enhance regioselectivity in multi-step syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on the pyrimidine ring, with bromine causing characteristic deshielding (e.g., δ ~8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 231.99 for C₆H₈BrN₃) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How can researchers screen this compound for preliminary biological activity?

Initial screens often use in vitro assays:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of pyrimidine derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., dimethylamino) stabilize intermediates. For example, bromination at the 6-position is favored due to the electron-donating N,N-dimethyl group activating the para position . Experimental validation via X-ray crystallography (e.g., SHELXL refinement ) confirms positional accuracy.

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Buchwald-Hartwig Amination: Pd(dba)₂/Xantphos catalysts enable C–N bond formation with aryl amines, achieving >90% conversion in toluene at 110°C .

- Suzuki-Miyaura Coupling: Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C yields biaryl derivatives .

- Side Reaction Mitigation: Strict anhydrous conditions and degassing prevent dehalogenation .

Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) are resolved by:

- Multi-technique validation: Comparing XRD bond lengths/angles with DFT-optimized structures .

- Dynamic NMR: Assessing conformational flexibility in solution .

- Hirshfeld Surface Analysis: Identifying intermolecular interactions affecting solid-state vs. solution behavior .

Q. What advanced methods elucidate the binding mechanisms of this compound to biological targets?

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff) with immobilized proteins .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) .

Methodological Challenges and Solutions

Q. How can researchers ensure the stability of this compound during long-term storage?

- Storage Conditions: -20°C in amber vials under argon atmosphere to prevent photodegradation and moisture absorption .

- Stability Monitoring: Periodic HPLC analysis detects decomposition (e.g., debromination to N,N-dimethylpyrimidin-4-amine) .

Q. What analytical approaches validate synthetic intermediates in multi-step routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products